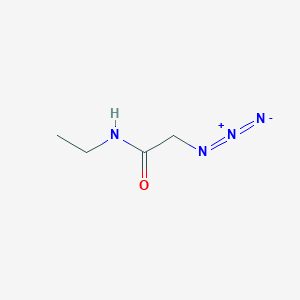

2-azido-N-ethylacetamide

描述

2-azido-N-ethylacetamide is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Azido compounds, in general, have been known to interact with various biological macromolecules . The azido group can act as a photoaffinity label, allowing the molecule to bind to its target and then be covalently attached upon exposure to light . This property has been used to study the interactions of azido compounds with their targets .

Mode of Action

The mode of action of 2-azido-N-ethylacetamide involves the azido group, which can undergo various reactions. One key reaction is the thermally induced removal of nitrogen from azido ketones, leading to the formation of acetylamino-alkenones . This reaction could potentially alter the structure and function of the target molecule, thereby influencing its activity.

Biochemical Pathways

Azido compounds have been used in the synthesis of various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles play crucial roles in numerous biochemical pathways, and their synthesis could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . Therefore, the ADME properties of this compound would likely depend on its specific structure and physicochemical properties.

Result of Action

Azido compounds have been used as probes to characterize nad±binding proteins and to identify the active sites of these proteins . Therefore, it is plausible that this compound could have similar effects, potentially influencing the activity of NAD±binding proteins and other related cellular processes.

Action Environment

The action of this compound, like other azido compounds, can be influenced by various environmental factors. For instance, the presence of light can trigger the photolysis of the azido group, leading to covalent attachment to the target molecule . Additionally, the pH and temperature of the environment could potentially influence the reactivity of the azido group and thus the overall action of this compound.

生化分析

Biochemical Properties

2-azido-N-ethylacetamide plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition, commonly known as “click chemistry.” This reaction is widely used for labeling and modifying biomolecules. The azido group in this compound can interact with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This property makes it valuable for tagging proteins, nucleic acids, and other biomolecules for various analytical and diagnostic purposes .

Cellular Effects

This compound has been shown to influence cellular processes by incorporating into cellular components through bioorthogonal reactions. It can be used to label cellular RNA, allowing researchers to study RNA dynamics and interactions within cells. The incorporation of this compound into RNA does not significantly affect cell viability, making it a useful tool for studying cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of nitrogen-centered radicals (NCRs). These radicals can interact with various biomolecules, including nucleic acids and proteins, leading to modifications that can be detected and analyzed. The azido group in this compound can undergo homolytic cleavage to generate reactive intermediates that participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits a dose-dependent response. At lower doses, it can effectively label biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include the generation of nitrogen-centered radicals. These radicals can participate in various biochemical reactions, including the inhibition of ribonucleotide reductases and the modification of nucleic acids. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with cellular transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also be influenced by factors such as tissue permeability and blood flow .

生物活性

2-Azido-N-ethylacetamide is a compound of interest in medicinal chemistry and biological research due to its unique azido functional group, which allows for bioorthogonal reactions. This article explores its biological activity, including toxicity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

This compound is classified as an azide compound, characterized by the presence of the azido group (-N₃) attached to an ethylacetamide structure. Its molecular formula is C₅H₈N₄O, and it exhibits acute toxicity when administered orally, classified under Category 3 for acute toxicity .

Toxicity Studies

Research indicates that this compound exhibits significant cytotoxicity in various cell lines. In vitro studies demonstrate that exposure to high concentrations (≥ 200 μM) leads to a marked decrease in cell viability and metabolic activity. The compound's toxicity appears to be inherent to its structure, as evidenced by morphological changes observed in treated cells .

The biological activity of this compound can be attributed to its ability to participate in bioorthogonal reactions, particularly with biomolecules containing nucleophilic sites. This property enables selective labeling of proteins and other macromolecules in live cells, facilitating studies on protein interactions and cellular processes.

Case Studies

- Cellular Uptake and Labeling : A study demonstrated that this compound could be effectively used to label glycoproteins in mammalian cells. The incorporation of the azido group into glycoproteins allowed for subsequent detection via click chemistry techniques, highlighting its utility in proteomics .

- Impact on Metabolic Pathways : Another investigation revealed that treatment with this compound altered metabolic flux in treated cells, leading to increased production of reductive equivalents at lower concentrations but significant loss of metabolic activity at higher doses .

Research Findings

| Study | Findings |

|---|---|

| Toxicity Assessment | High concentrations lead to cell death and reduced metabolic activity. |

| Bioorthogonal Labeling | Effective for labeling glycoproteins; facilitates proteomic analysis. |

| Metabolic Impact | Alters cellular metabolism; increased reductive equivalents at low doses. |

科学研究应用

Organic Synthesis

2-Azido-N-ethylacetamide serves as a precursor for synthesizing nitrogen-containing heterocycles, such as triazoles and tetrazoles. These compounds are essential in developing pharmaceuticals and agrochemicals. The azide functionality allows for various reactions, including:

- Click Chemistry : The azide can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, which are significant in drug development and materials science.

Medicinal Chemistry

The derivatives of this compound have shown promising biological activities:

- Antifungal and Antitubercular Agents : Research indicates that triazole derivatives exhibit antifungal properties and potential use against tuberculosis. For instance, studies have demonstrated that compounds derived from azides can inhibit the growth of pathogenic fungi and bacteria .

Bioconjugation

The azide group is instrumental in bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecules without altering their biological activity:

- Metabolic Labeling : The azido group facilitates the incorporation of modified nucleosides into RNA for studying cellular processes. This application is crucial for bioorthogonal chemistry, enabling researchers to track biological events with minimal interference .

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the synthesis of various triazole derivatives from this compound through click chemistry. These derivatives were evaluated for their antifungal activity against several strains of fungi, showing effective inhibition at low concentrations.

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| Triazole A | 5 µg/mL | Candida albicans |

| Triazole B | 10 µg/mL | Aspergillus fumigatus |

Case Study 2: Bioconjugation Applications

In another research project, scientists utilized the azido group for metabolic labeling in living cells. They incorporated azido-modified nucleosides into RNA strands, allowing for site-specific labeling and visualization of RNA dynamics within cellular environments.

| Modification | Detection Method | Result |

|---|---|---|

| Azido Uridine | Fluorescence Microscopy | Clear visualization of RNA localization |

| Azido Guanosine | Mass Spectrometry | Accurate quantification of RNA modifications |

属性

IUPAC Name |

2-azido-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTCTLNGYHAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。